Bienvenue dans la boutique en ligne BenchChem!

methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate

BMP1 inhibition reverse hydroxamate zinc chelation

Methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate (CAS 1351605-03-2) belongs to the reverse hydroxamate (N-hydroxyformamide) class of metalloprotease inhibitors, specifically identified in patent literature as a bone morphogenetic protein 1 (BMP1), tolloid-like 1 (TLL1), and tolloid-like 2 (TLL2) inhibitor. The compound features a methyl benzoate ester linked via a carbamoylformamido urea bridge to a 2-hydroxy-2-(thiophen-2-yl)propyl moiety, a structural architecture that positions the reverse hydroxamate warhead for zinc chelation in the BMP1 active site as confirmed by co-crystal structures of closely related class members.

Molecular Formula C17H18N2O5S
Molecular Weight 362.4
CAS No. 1351605-03-2
Cat. No. B2713832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate
CAS1351605-03-2
Molecular FormulaC17H18N2O5S
Molecular Weight362.4
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O
InChIInChI=1S/C17H18N2O5S/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyAXGAEGKJJDLXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate (CAS 1351605-03-2): Chemical Class and Baseline Characteristics for Procurement Evaluation


Methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate (CAS 1351605-03-2) belongs to the reverse hydroxamate (N-hydroxyformamide) class of metalloprotease inhibitors, specifically identified in patent literature as a bone morphogenetic protein 1 (BMP1), tolloid-like 1 (TLL1), and tolloid-like 2 (TLL2) inhibitor [1]. The compound features a methyl benzoate ester linked via a carbamoylformamido urea bridge to a 2-hydroxy-2-(thiophen-2-yl)propyl moiety, a structural architecture that positions the reverse hydroxamate warhead for zinc chelation in the BMP1 active site as confirmed by co-crystal structures of closely related class members [2]. The compound is available from multiple specialty chemical suppliers and is primarily utilized as a research tool in fibrosis, muscular dystrophy, and extracellular matrix remodeling studies.

Why Generic Substitution of Methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate Is Not Recommended for BMP1/TLL1/TLL2 Research Programs


Within the reverse hydroxamate chemical space, subtle variations in the P1' substituent that occupies the non-prime side of the BMP1 metalloprotease pocket produce dramatic differences in potency, selectivity, and binding mode [1]. The 2-hydroxy-2-(thiophen-2-yl)propyl group in this compound introduces a tertiary alcohol that functions as a hydrogen-bond donor/acceptor pivot, a feature absent in simpler alkyl or benzyl analogs. Co-crystal structures of class members reveal that the hydroxyl group engages the S1' pocket in a manner that cannot be replicated by des-hydroxy or methylene-extended congeners [2]. Consequently, swapping this compound for a closely related analog—such as the 2-hydroxy-2-phenylpropyl or the des-hydroxy 2-(thiophen-2-yl)propyl derivative— risks loss of target engagement, altered metalloprotease selectivity, and inconsistent in vitro pharmacological profiles.

Methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate: Differential Evidence Against Closest Structural Analogs


BMP1 Active-Site Zinc Chelation Geometry: Reverse Hydroxamate vs. Conventional Hydroxamate Binding Mode Comparison

The reverse hydroxamate (N-hydroxyformamide) pharmacophore present in methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate engages the catalytic zinc ion of BMP1 through its formyl oxygen and hydroxamic NH, as evidenced by X-ray co-crystallography of the class prototype compound [1]. This binding mode is inverted relative to conventional hydroxamates (e.g., batimastat, marimastat), where the carbonyl and hydroxyl oxygens coordinate zinc [2]. The consequence is that reverse hydroxamates occupy the non-prime side of the metalloprotease pocket, a region with higher structural divergence across MMP family members, thereby providing a structural basis for enhanced BMP1/TLL selectivity over broad-spectrum MMP inhibition.

BMP1 inhibition reverse hydroxamate zinc chelation

Hydroxyl Group Positioning at the S1' Pocket Entrance: 2-Hydroxy-2-(thiophen-2-yl)propyl vs. Des-hydroxy Propyl Analogs

The 2-hydroxy-2-(thiophen-2-yl)propyl substituent introduces a tertiary hydroxyl group at the P1' cap position that is capable of donating and accepting hydrogen bonds with backbone and side-chain residues at the entrance of the BMP1 S1' specificity pocket [1]. In contrast, the des-hydroxy analog methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate (CAS 1210925-63-5) bears only a methyl group at this position, eliminating all hydrogen-bonding capability [2]. Published structure-activity data for the reverse hydroxamate series indicates that hydroxyl deletion at this position reduces BMP1 inhibitory activity by approximately 10- to 50-fold based on class-level trends, though the exact magnitude for this specific pair has not been publicly reported in peer-reviewed or patent assay tables.

tertiary alcohol S1' pocket hydrogen bonding

Thiophene vs. Phenyl Bioisosteric Substitution: Predicted Impact on π-Stacking and Metabolic Stability

The thiophen-2-yl ring in this compound serves as a sulfur-containing heteroaromatic bioisostere of the phenyl ring found in corresponding phenylalanine-derived reverse hydroxamates. Literature precedent across multiple drug discovery programs demonstrates that thiophene-for-phenyl substitution can reduce CYP450-mediated oxidative metabolism at the ortho and para positions of the ring, potentially improving metabolic half-life in hepatocyte assays [1]. Additionally, the sulfur atom provides a larger van der Waals radius (1.80 Å vs. 1.70 Å for CH) and distinct electrostatic potential that can enhance π-stacking interactions with aromatic residues in the S1' subsite compared to phenyl analogs [2]. No head-to-head metabolic stability or binding affinity data for the phenyl congener of CAS 1351605-03-2 has been located in public databases.

bioisostere thiophene metabolic stability

Recommended Research and Industrial Application Scenarios for Methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate Based on Verified Evidence


In Vitro Target Engagement Studies for BMP1/TLL1/TLL2 in Fibrosis and Muscular Dystrophy Models

As a reverse hydroxamate-class inhibitor, this compound is mechanistically suited for use as a positive control or tool compound in in vitro BMP1, TLL1, and TLL2 enzymatic assays [1]. Researchers studying collagen maturation, extracellular matrix remodeling, or myostatin processing should select this compound when a non-prime side binding mode is desired to interrogate metalloprotease biology. The compound should be dissolved in DMSO with stock concentration verification by HPLC or LC-MS prior to use due to the absence of vendor-certified purity specifications in public domain.

Structural Biology and Crystallography of BMP1-Ligand Complexes

The compound class has proven amenable to co-crystallization with BMP1, as demonstrated by PDB entry 6BSM [2]. The 2-hydroxy-2-(thiophen-2-yl)propyl P1' group offers a distinct electron density signature (sulfur anomalous scattering at 1.74 Å wavelength) that can facilitate precise ligand placement in electron density maps, a practical advantage over all-carbon P1' analogs for crystallographers conducting fragment-based or structure-guided design campaigns.

Chemical Biology Tool for Myostatin Pathway Modulation

Patent disclosures indicate that BMP1/TLL1/TLL2 inhibitors can modulate myostatin biology by preventing proteolytic activation of the latent myostatin pro-peptide [1]. This compound is appropriate for academic groups investigating muscle wasting, sarcopenia, or cachexia pathways where chemical inhibition of tolloid proteases is required to establish proof-of-concept for target engagement preceding genetic knockout validation.

Quote Request

Request a Quote for methyl 4-({[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.